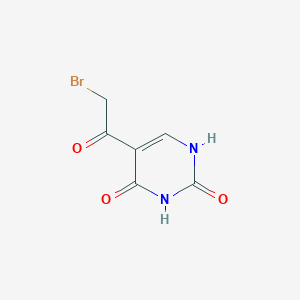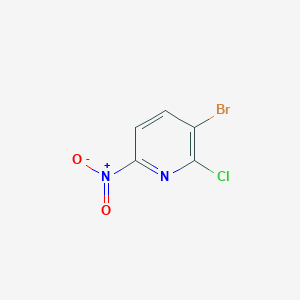
3-Bromo-2-chloro-6-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-6-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and nitro groups on the pyridine ring makes this compound highly reactive and useful in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-nitropyridine typically involves the nitration of 3-bromo-2-chloropyridine. This can be achieved by reacting 3-bromo-2-chloropyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Bromo-2-chloro-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Coupling: Boronic acids with a palladium catalyst and a base like potassium carbonate (K2CO3).
Major Products
Substitution: Amino or thiol derivatives of the pyridine ring.
Reduction: 3-Bromo-2-chloro-6-aminopyridine.
Coupling: Biaryl compounds with various functional groups.
科学研究应用
3-Bromo-2-chloro-6-nitropyridine is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In the development of bioactive molecules and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Bromo-2-chloro-6-nitropyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-5-nitropyridine
- 3-Bromo-6-chloropyridine-2-carbonitrile
Uniqueness
3-Bromo-2-chloro-6-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
属性
分子式 |
C5H2BrClN2O2 |
|---|---|
分子量 |
237.44 g/mol |
IUPAC 名称 |
3-bromo-2-chloro-6-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H |
InChI 键 |
QMGQPJXBDMZZJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1Br)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
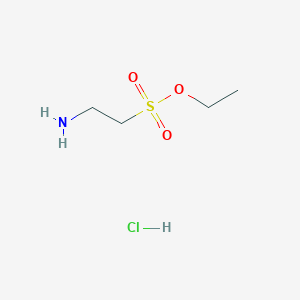
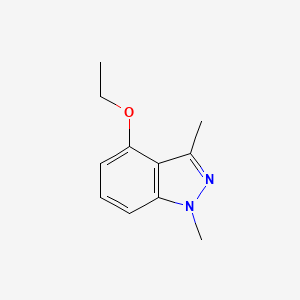
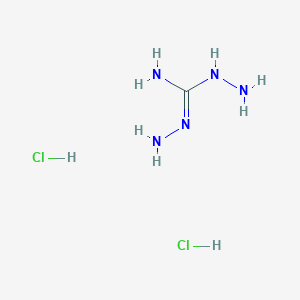

![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
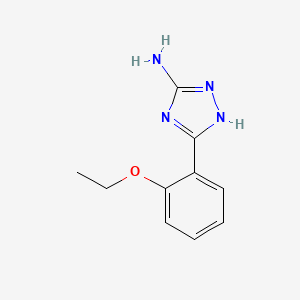
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
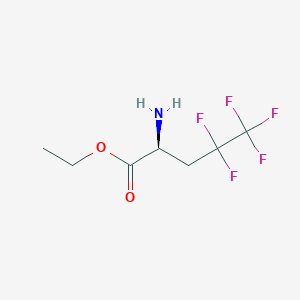
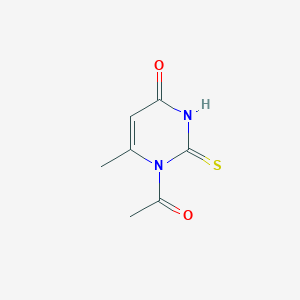
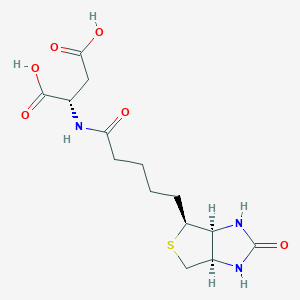
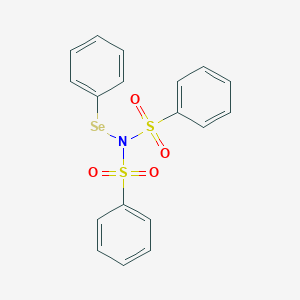
![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
